2-羟基-4-甲基-3,5-二硝基吡啶

描述

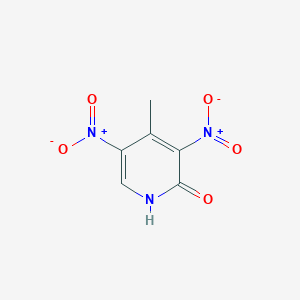

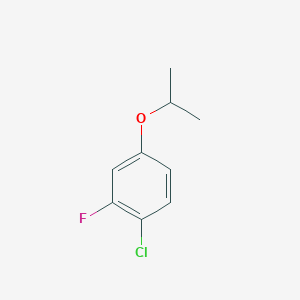

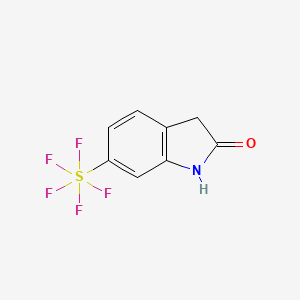

2-Hydroxy-4-methyl-3,5-dinitropyridine is a chemical compound that belongs to the class of nitropyridines. It is characterized by the presence of nitro groups and a hydroxyl group attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The methyl group at the 4-position distinguishes it from other nitropyridines. This compound is of interest due to its potential applications in various chemical reactions and its structural properties .

Synthesis Analysis

The synthesis of derivatives of 2-hydroxy-3,5-dinitropyridine has been explored in several studies. For instance, the treatment of 2-hydroxy-3,5-dinitropyridine with secondary or tertiary amines followed by aminomethylation in the presence of an acid leads to the formation of complex cyclic structures such as 6-substituted 4,8-dinitro-2,6diazatricyclo[6.4.0.0]dodecane-3,11-diones . Additionally, Mannich condensation of the hydride adduct of 2-hydroxy-3,5-dinitropyridine with formaldehyde and primary amines results in a series of 1,5-dinitro-3,3-diazabicyclo[3.3.1]nonan-2-one derivatives . These synthetic routes highlight the reactivity of the hydroxy-dinitropyridine scaffold and its utility in constructing more complex nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of 2-hydroxy-3,5-dinitropyridine and its derivatives has been studied using various spectroscopic methods and theoretical calculations. NMR spectroscopy has been extensively used to characterize the structure of synthesized compounds . Theoretical methods, such as density functional theory (DFT), have been employed to optimize the molecular structures and predict the most stable conformers . Intramolecular hydrogen bonding and resonance effects have been observed to influence the co-planarity of the molecular structure, which is crucial for understanding the reactivity and physical properties of these compounds .

Chemical Reactions Analysis

The reactivity of 2-hydroxy-3,5-dinitropyridine has been explored in various chemical reactions. For example, its oxidative nitration in the presence of rare-earth metal cations yields 2-ethoxy-3-hydroxy-4,6-dinitropyridine, which can further react with sodium hydroxide to form diaquasodium bis(2-ethoxy-3-hydroxy-4,6-dinitropyridinate) . Additionally, the compound has been used in the synthesis of substituted N-benzoyliminopyridinium ylides, showcasing its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxy-3,5-dinitropyridine and its derivatives have been investigated through experimental and computational studies. Single crystal X-ray diffraction has been used to determine the crystal structures of related compounds, revealing insights into their geometric parameters and hydrogen bonding patterns . Vibrational spectroscopy and electronic absorption spectroscopy have been utilized to characterize the compounds further, and the acidic dissociation constant of a derivative has been evaluated . The nonlinear optical (NLO) activity of 2-hydroxy-3,5-dinitropyridine has also been studied, confirming its potential in NLO applications .

科学研究应用

合成和结构分析

2-羟基-4-甲基-3,5-二硝基吡啶在各种富氮化合物的合成中用作前体。例如,它参与了通过与仲胺或叔胺以及氨基甲基化混合物反应形成 2,6-二氮杂三环十二烷和 1,5-二硝基-3,3-二氮杂双环[3.3.1]壬烷-2-酮衍生物 (Morozova 等人,2012) (Ivanova 等人,2013)。这些合成化合物已通过核磁共振光谱结构确认。

振动光谱和非线性光学活性

该分子经过详细的构象分析,以使用密度泛函理论 (DFT) 预测其最稳定的结构。已计算出振动频率、自然原子电荷分布和热力学性质。本研究还涉及检查该分子的非线性光学 (NLO) 活性,揭示了其在该领域的潜力 (Asath 等人,2016)。

衍生物的合成和抗原生动物活性

2-羟基-4-甲基-3,5-二硝基吡啶在合成双苯甲酰胺咪唑[1,2-a]吡啶和四氢咪唑[1,2-a]吡啶中也至关重要,突出了其在生成具有显着 DNA 结合亲和力和抗原生动物活性的化合物中的作用 (Ismail 等人,2008)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers The relevant paper retrieved discusses a simple one-pot method for the synthesis of 7-R-1,5-dinitro-3,7-diaza-bicyclo [3.3.1]nonan-2-one derivatives from 2-hydroxy-3,5-dinitropyridine .

作用机制

Target of Action

The primary target of 2-Hydroxy-4-methyl-3,5-dinitropyridine, also known as 4-methyl-3,5-dinitro-1H-pyridin-2-one, is the respiratory system . This compound is known to cause respiratory irritation .

Mode of Action

It is known to cause irritation in the respiratory system . This could be due to its interaction with certain receptors or enzymes in the respiratory tract, leading to an inflammatory response.

Result of Action

The primary result of the action of 2-Hydroxy-4-methyl-3,5-dinitropyridine is respiratory irritation . This can lead to symptoms such as coughing, wheezing, and shortness of breath. At the cellular level, the compound may cause inflammation and damage to the cells of the respiratory tract.

生化分析

Biochemical Properties

It is known that the compound plays a role in certain biochemical reactions . The specific enzymes, proteins, and other biomolecules it interacts with, and the nature of these interactions, are yet to be identified.

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-methyl-3,5-dinitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c1-3-4(8(11)12)2-7-6(10)5(3)9(13)14/h2H,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXXHBCMRXSTLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395434 | |

| Record name | AC1MW0ZX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15889-26-6 | |

| Record name | AC1MW0ZX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3031051.png)

![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)

![3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031069.png)

![3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031070.png)

![3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031072.png)